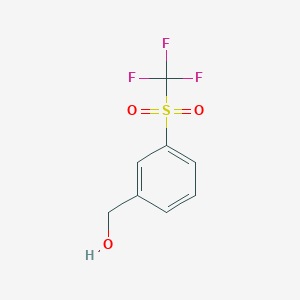

![molecular formula C22H22N2OS2 B2503729 3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877618-97-8](/img/structure/B2503729.png)

3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a structurally complex molecule that likely exhibits interesting chemical and biological properties due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions that may include cyclocondensation, benzylation, and hydrogenation steps. For instance, the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding products with various substituents in good yields . This suggests that the synthesis of the compound may also involve similar strategies, particularly the use of sulfanyl groups and heterocyclic ring formation.

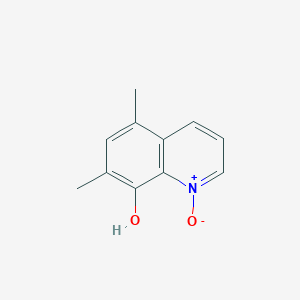

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as NMR, X-ray diffraction, and theoretical calculations like density functional theory (DFT). For example, the structure of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine was determined using these methods, revealing a triclinic system with specific cell constants and hydrogen bonding patterns . Similar analytical techniques would likely be employed to determine the molecular structure of "this compound," providing insights into its geometry and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. For instance, the presence of amino groups, benzyl moieties, and sulfanyl groups can lead to various chemical reactions, including hydrogenation, benzylation, and nitrosation . The compound , with its benzyl and sulfanyl groups, may undergo similar reactions, which could be exploited in the synthesis of derivatives or in the study of its reactivity towards other chemical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For example, polymorphism, as observed in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, can affect the material's solubility, stability, and bioavailability . The compound "this compound" may also exhibit polymorphism or other solid-state phenomena, which would be important to characterize for any practical applications. Additionally, the electronic properties such as HOMO-LUMO gaps and molecular electrostatic potential are often investigated to predict reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Molecular Structure and Crystalline Properties

The study of similar compounds to 3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has shown that variations in their molecular structure can lead to different crystalline forms and polymorphisms. For example, derivatives of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one exhibit polymorphic forms that influence their molecular packing and hydrogen bonding patterns. These properties are critical for understanding the material's stability, solubility, and bioavailability (Glidewell et al., 2003).

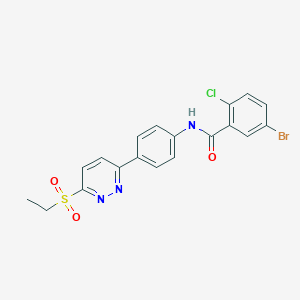

Dual Inhibitory Activities

Compounds structurally related to this compound have been synthesized and studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are key targets in cancer therapy due to their role in DNA synthesis. Studies have identified compounds with potent inhibitory activities, highlighting the therapeutic potential of this chemical scaffold (Gangjee et al., 2008).

Synthesis and Physicochemical Properties

Research on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including those similar to this compound, has provided insights into their physicochemical properties and biological potential. The position of the sulfur atom within the molecule significantly affects its electronic spectra and, potentially, its biological activity profiles, emphasizing the importance of structural configuration in drug design (Zadorozhny et al., 2010).

Regioselective Synthesis

The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones demonstrates the chemical versatility and potential for modification of compounds similar to this compound. These synthetic pathways offer avenues for producing derivatives with varied substituents, potentially leading to compounds with novel biological activities (dos Santos et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS2/c1-15-8-9-16(2)18(12-15)14-27-22-23-19-10-11-26-20(19)21(25)24(22)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFXOIRVRDWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)

![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)

![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)